3-Ethoxy-2-methylacrolein
Overview
Description
3-Ethoxy-2-methylacrolein, also known as 3-ethoxy-2-methylpropenal, is an organic compound with the molecular formula C6H10O2. It is a clear yellow liquid with a molecular weight of 114.14 g/mol. This compound is characterized by its ethoxy group attached to the third carbon of a methylacrolein backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methylacrolein can be synthesized through various methods. One common approach involves the reaction of 3-ethoxyacrolein with methylmagnesium bromide, followed by oxidation. Another method includes the condensation of ethyl vinyl ether with acetaldehyde in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of ethyl vinyl ether with acetaldehyde under controlled conditions. The reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-methylacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-methylacrolein has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methylacrolein involves its reactivity with nucleophiles and electrophiles. The ethoxy group and the conjugated double bond system make it a reactive intermediate in various organic reactions. The compound can undergo nucleophilic addition, where nucleophiles attack the electrophilic carbon of the carbonyl group, leading to the formation of new bonds. Additionally, the compound can participate in electrophilic addition reactions, where electrophiles add to the double bond .
Comparison with Similar Compounds
3-Ethoxyacrolein: Similar in structure but lacks the methyl group.
2-Methylacrolein: Similar backbone but lacks the ethoxy group.
Ethyl vinyl ether: Shares the ethoxy group but has a different backbone.
Uniqueness: 3-Ethoxy-2-methylacrolein is unique due to the presence of both the ethoxy and methyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Properties
IUPAC Name |
3-ethoxy-2-methylprop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAHVPFGIYCEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309547 | |
Record name | 3-Ethoxy-2-methyl-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42588-57-8 | |
Record name | 3-Ethoxy-2-methyl-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42588-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2-methyl-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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